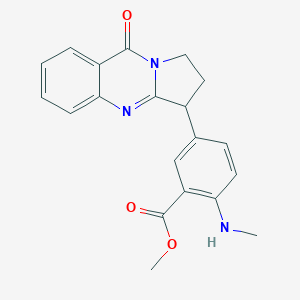
Anisotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisotine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Antiviral Properties
1. Inhibition of SARS-CoV-2 Protease
Recent studies have demonstrated that anisotine exhibits significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies revealed that this compound has a binding affinity of −7.9kcal mol, which is superior to that of established antiviral drugs like lopinavir and darunavir, which have binding affinities of −7.3 and −7.4kcal mol, respectively .
The interaction of this compound with Mpro involves multiple amino acid residues, including two hydrogen bonds with Ser144 and Cys145, alongside various van der Waals interactions with other critical residues . This suggests that this compound could serve as a promising candidate for further investigation as an antiviral agent against COVID-19.
2. Broader Antiviral Activity
In addition to its effects on SARS-CoV-2, this compound has been implicated in the inhibition of other viral infections. Alkaloids from Justicia adhatoda, including this compound, have shown activity against various viruses such as influenza and herpes simplex virus . The compound's ability to target viral proteins positions it as a versatile agent in antiviral therapy.
Case Studies
1. Computational Investigations
A computational study highlighted the interactions between this compound and various viral proteases using advanced docking techniques . The findings suggest that this compound not only binds effectively to Mpro but also shows promise against other viral targets through similar mechanisms.
2. In Vitro Studies
While most current findings are based on computational models, further in vitro studies are necessary to validate the effectiveness of this compound against viral infections in biological systems. Preliminary results indicate that this compound can inhibit viral replication without significant toxicity to host cells .
Summary Table: Binding Affinities of this compound and Other Compounds
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| This compound | -7.9 | SARS-CoV-2 Mpro |
| Darunavir | -7.4 | SARS-CoV-2 Mpro |
| Lopinavir | -7.3 | SARS-CoV-2 Mpro |
| Vasicoline | -6.7 | Various Viral Targets |
| Adhatodine | -6.9 | Various Viral Targets |
Propiedades
Número CAS |
16688-19-0 |
|---|---|
Fórmula molecular |
C20H19N3O3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
methyl 2-(methylamino)-5-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-3-yl)benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-21-16-8-7-12(11-15(16)20(25)26-2)13-9-10-23-18(13)22-17-6-4-3-5-14(17)19(23)24/h3-8,11,13,21H,9-10H2,1-2H3 |
Clave InChI |
FZKRWTVMKFSFSG-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC |
SMILES canónico |
CNC1=C(C=C(C=C1)C2CCN3C2=NC4=CC=CC=C4C3=O)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















